molecular formula C12H4Cl4O2 B1615963 1,2,3,9-Tetrachlorodibenzo-P-dioxin CAS No. 71669-26-6

1,2,3,9-Tetrachlorodibenzo-P-dioxin

Cat. No. B1615963
CAS RN: 71669-26-6
M. Wt: 322 g/mol
InChI Key: CMVHZKSHSHQJHS-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrachlorodibenzo-P-dioxin is a type of dioxin, which is a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic and contribute toxic, persistent organic pollution in the environment . Dioxins are notorious for their adverse effects on public health and the environment . They are known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Safety And Hazards

Dioxins, including 1,2,3,9-Tetrachlorodibenzo-P-dioxin, are known to be highly toxic and can cause a variety of health effects. They are classified as group 1 human carcinogens by the International Agency for Research on Cancer . They can cause skin irritation, drowsiness, dizziness, and may damage fertility or the unborn child .

Future Directions

There is increasing interest in studying the multigenerational and transgenerational effects of dioxins . There is also ongoing research into the proteomic changes induced by dioxins in various cell types . These studies provide biological plausibility for the potential of dioxin exposure at a critical time-window to induce epigenetic alterations across multiple generations .

properties

IUPAC Name

1,2,3,9-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHZKSHSHQJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074089
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,9-Tetrachlorodibenzo-P-dioxin

CAS RN

71669-26-6
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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